Indacrinone was patented by Merck & Co. as a racemic mixture of two enantiomers, where the (R)-(+)-enantiomer exhibits diuretic activity while the (S)-(-)-enantiomer serves to mitigate some side effects associated with the (R)-enantiomer. The compound's chemical structure is defined as 2-[(6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl)oxy]acetic acid, indicating its classification within the broader category of organic compounds known as indanones .
The synthesis of indacrinone involves several key steps:
Industrial production methods are optimized for large-scale synthesis, often employing continuous flow reactors to enhance yield and consistency during the Friedel-Crafts acylation and Mannich reaction stages.
Indacrinone's molecular structure features a bicyclic indanone framework characterized by a carbonyl group adjacent to a phenolic ether. The presence of two chlorine atoms at positions 6 and 7 on the indanone ring contributes to its reactivity and pharmacological properties. The stereogenic center in the molecule allows for the existence of two enantiomers, which exhibit distinct biological activities .
Indacrinone can participate in various chemical reactions:
Indacrinone acts primarily as a loop diuretic by inhibiting the sodium-potassium-chloride cotransporter located in the thick ascending limb of the loop of Henle. This inhibition results in increased excretion of sodium, potassium, and chloride ions, leading to diuresis. Additionally, indacrinone reduces uric acid reabsorption, making it beneficial for patients suffering from gout . Studies have shown that both enantiomers interact differently with renal transport mechanisms; while (R)-indacrinone promotes diuresis, (S)-indacrinone enhances uric acid clearance .
Indacrinone exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations and influence its bioavailability and therapeutic efficacy .
Indacrinone has several significant applications across various fields:
The evolution of diuretics in the mid-20th century addressed critical limitations of early agents like mercurials and carbonic anhydrase inhibitors, which exhibited toxicity or weak efficacy. Thiazide diuretics, introduced in the 1950s, revolutionized hypertension management but exacerbated serum uric acid levels—a significant drawback for patients with gout or hyperuricemia [5] [7]. This gap propelled research into agents combining saluretic and uricosuric effects. Indacrinone (MK-196), a phenoxyacetic acid derivative, emerged from Merck & Co.'s laboratories in the 1970s through targeted molecular engineering [1] [2]. Its development leveraged structure-activity relationship (SAR) studies of ethacrynic acid, aiming to enhance uric acid excretion while maintaining potent natriuresis. The compound advanced to clinical trials by 1980, with its enantiomeric activity profile documented in patent EP0069846A1 (1982), highlighting the distinct roles of its (R)- and (S)-enantiomers [1].
Table 1: Key Milestones in Indacrinone Development
Year | Event | Significance |
---|---|---|
1977 | Initial synthesis reported | Novel phenoxyacetic acid derivative (MK-196) designed [2] |
1980 | Phase I clinical trials | First human studies demonstrating dual diuretic/uricosuric effects [9] |
1982 | Patent for enantiomer optimization | Recognition of enantiomeric activity differential [1] |
1984 | Clinical dose-response studies | Establishment of 9:1 (R/S) ratio for optimal efficacy [2] |
Hypertension and hyperuricemia exhibit a well-established pathophysiological interplay. Elevated serum uric acid (>7.0 mg/dL in men) induces endothelial dysfunction, renal afferent arteriolopathy, and renin-angiotensin-aldosterone system (RAAS) activation, perpetuating blood pressure elevation [3] [8]. Conventional diuretics worsen hyperuricemia by increasing proximal tubule urate reabsorption via URAT1 and GLUT9 transporters—a limitation overcome by Indacrinone’s unique pharmacology [4] [6]. By concurrently inhibiting sodium-potassium-chloride cotransport (NKCC2) in the thick ascending limb of Henle (diuretic effect) and URAT1 in the proximal tubule (uricosuric effect), it addresses both conditions [5] [9]. This dual mechanism positions Indacrinone as a tailored therapeutic strategy for hypertensive patients with comorbid gout or metabolic syndrome, populations disproportionately affected by thiazide-induced hyperuricemia [6] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3